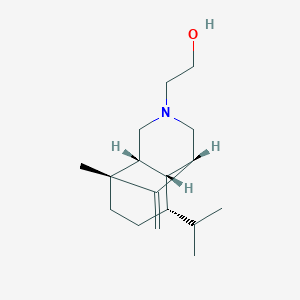
Victoxinine
Descripción general
Descripción
Victoxinine is an organic compound with the chemical formula C11H11NO4. It is a white crystalline powder, soluble in organic solvents such as alcohols and ethers, but insoluble in water .
Métodos De Preparación
Victoxinine can be synthesized through partial synthesis from prehelminthosporol . The synthetic route involves several steps, including the isolation of prehelminthosporol from the fungal culture, followed by chemical modifications to obtain this compound. The reaction conditions typically involve the use of organic solvents and specific reagents to facilitate the transformation.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the compound can be produced in laboratory settings using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Victoxinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of this compound can lead to the formation of different oxidation products, while reduction can yield reduced forms of the compound. Substitution reactions can introduce new functional groups into the this compound molecule, potentially altering its chemical properties and biological activity.
Aplicaciones Científicas De Investigación
Victoxinine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a pharmaceutical intermediate , serving as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable compound for studying chemical reactions and developing new synthetic methods.
In biology, this compound is studied for its toxic effects on plants and its potential role in plant-pathogen interactions . Researchers investigate how this compound and related compounds affect plant cells and contribute to disease development. This knowledge can help in developing strategies to protect crops from fungal infections.
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. For instance, some studies have investigated the immunosuppressive activity of this compound derivatives, which could lead to the development of new immunosuppressive drugs .
Mecanismo De Acción
The mechanism of action of victoxinine involves its interaction with specific molecular targets and pathways in cells. This compound exerts its toxic effects by disrupting cellular processes, such as membrane permeability and mitochondrial function . These disruptions can lead to cell death and contribute to the compound’s overall toxicity.
In plant cells, this compound targets specific proteins and enzymes involved in essential cellular functions. By binding to these targets, this compound interferes with normal cellular processes, leading to the characteristic symptoms of fungal infections.
Comparación Con Compuestos Similares
Victoxinine is structurally related to other toxic metabolites produced by fungi, such as prehelminthosporol and victorin C . These compounds share similar chemical structures and biological activities, but each has unique properties that distinguish it from the others.
For example, prehelminthosporol is a sesquiterpene metabolite with phytotoxic activity, while victorin C is a host-selective toxin that specifically affects certain plant varieties . This compound’s unique structure and reactivity make it a valuable compound for studying the chemical and biological properties of fungal metabolites.
Similar compounds to this compound include:
- Prehelminthosporol
- Victorin C
- Craterodoratin S (a this compound derivative)
Propiedades
IUPAC Name |
2-[(1R,3S,7R,8S,9S)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-11(2)13-5-6-17(4)12(3)14-9-18(7-8-19)10-15(17)16(13)14/h11,13-16,19H,3,5-10H2,1-2,4H3/t13-,14+,15+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLRDZYPMOKLM-BIVLZKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CN(C3)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]3[C@@H]1[C@@H](C2=C)CN(C3)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960469 | |
| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39965-06-5 | |
| Record name | Victoxinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039965065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-4,8-methanoisoquinolin-2(1H)-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VICTOXININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YL9G51E97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


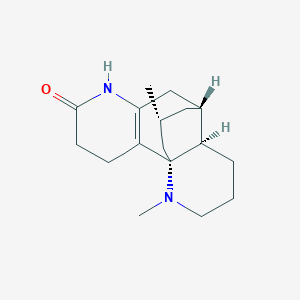
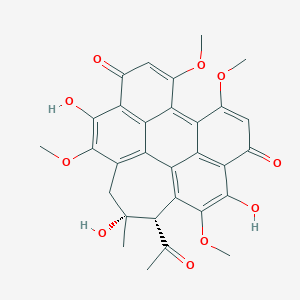
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)
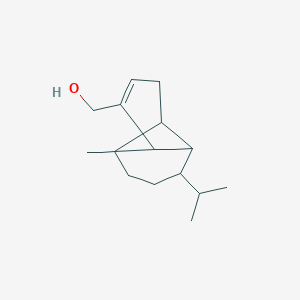
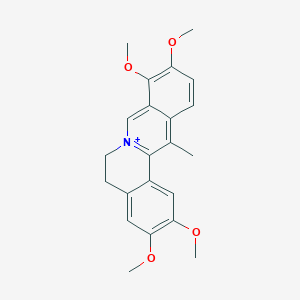
![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
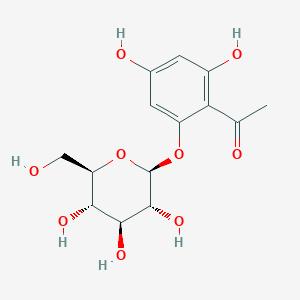
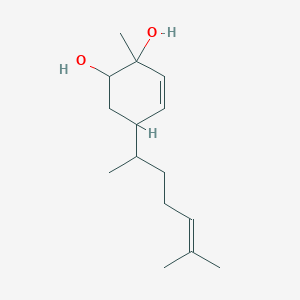
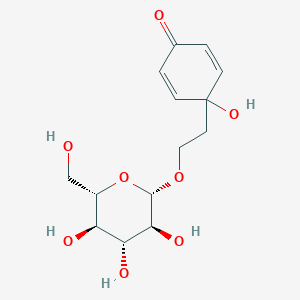
![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)
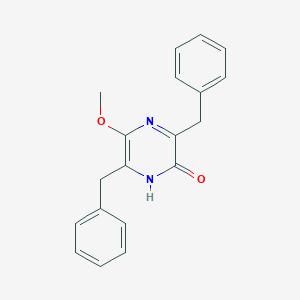
![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)


